Drosopterin

CAS No.: 33466-46-5

Cat. No.: VC17988750

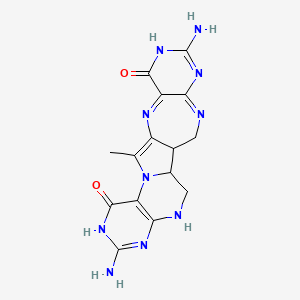

Molecular Formula: C15H16N10O2

Molecular Weight: 368.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33466-46-5 |

|---|---|

| Molecular Formula | C15H16N10O2 |

| Molecular Weight | 368.35 g/mol |

| IUPAC Name | 7,18-diamino-12-methyl-4,6,8,11,14,17,19,21-octazapentacyclo[11.9.0.02,11.05,10.015,20]docosa-5(10),6,12,14,18,20-hexaene-9,16-dione |

| Standard InChI | InChI=1S/C15H16N10O2/c1-4-7-5(2-18-10-8(20-7)12(26)23-14(16)21-10)6-3-19-11-9(25(4)6)13(27)24-15(17)22-11/h5-6H,2-3H2,1H3,(H3,16,18,21,23,26)(H4,17,19,22,24,27) |

| Standard InChI Key | YQZKTYLJVUNTLT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(CN=C3C(=N2)C(=O)NC(=N3)N)C4N1C5=C(NC4)N=C(NC5=O)N |

Introduction

Structural Characteristics and Classification

Drosopterin (C₁₄H₁₂N₆O₃) belongs to the pteridine family, characterized by a heterocyclic pterin ring system conjugated with aromatic side chains . Its red coloration arises from extended π-electron systems that absorb light in the 450–600 nm range, a property critical for its role in Drosophila eye pigmentation . Unlike simpler pteridines such as sepiapterin, drosopterin’s structure includes a unique diazepine moiety, which enhances its stability and optical properties .

Comparative Analysis of Pteridine Pigments

Drosopterin coexists with structurally related compounds in Drosophila eyes, including aurodrosopterin, isodrosopterin, and neodrosopterin . These variants differ in side-chain configurations and oxidation states, leading to distinct absorption profiles:

| Compound | Peak Absorption (nm) | Structural Feature |

|---|---|---|

| Drosopterin | 490 | Diazepine-conjugated pterin |

| Aurodrosopterin | 510 | Additional ketone group |

| Isodrosopterin | 470 | Methylated side chain |

These structural nuances enable fine-tuned light absorption, critical for filtering specific wavelengths in photoreceptor cells .

Biosynthetic Pathway and Enzymatic Regulation

The biosynthesis of drosopterin occurs via a conserved enzymatic cascade originating from guanosine triphosphate (GTP). This pathway is tightly regulated by substrate availability, cofactors, and genetic factors, as demonstrated by mutant Drosophila strains .

Key Enzymatic Steps

-

GTP Cyclohydrolase I (GTPCH I): Converts GTP to 7,8-dihydroneopterin triphosphate (H₂-NTP), the first committed step in pteridine biosynthesis .

-

Pyrimidodiazepine Synthase (PDA Synthase): Catalyzes the rearrangement of H₂-NTP into a pyrimidodiazepine intermediate .

-

Sepiapterin Synthase: Mediates the final oxidation and conjugation steps to yield drosopterin .

Cofactor Dependencies

-

Mg²⁺: Essential for the activity of PDA synthase and sepiapterin synthase .

-

NADPH/NADH: Serve as electron donors during redox reactions, with NADPH preferentially used in sepiapterin synthesis .

A mutant analysis of the purple gene (which encodes sepiapterin synthase) revealed a 90% reduction in drosopterin levels, underscoring this enzyme’s critical role .

Biological Functions in Drosophila Vision

Drosopterin’s primary role lies in modulating spectral sensitivity and visual signaling. Recent in vivo electrophysiological studies have quantified its impact on photoreceptor function .

Spectral Filtering Mechanisms

The compound acts as a long-pass filter, transmitting wavelengths above 520 nm while absorbing shorter wavelengths . This property shifts the peak sensitivity of the Rh6 visual pigment from 508 nm to 600 nm, enabling Drosophila to detect red light despite lacking dedicated red-sensitive opsins .

Behavioral Implications

-

Mate Selection: Mutants with reduced drosopterin levels exhibit impaired mate recognition, linked to altered spectral cues .

-

Predator Avoidance: Enhanced red sensitivity aids in detecting avian predators, which often reflect long wavelengths .

Industrial and Research Applications

In Vitro Synthesis

Drosopterin biosynthesis has been replicated in vitro using purified enzymes (GTPCH I, PDA synthase, sepiapterin synthase) and substrates (GTP, Mg²⁺, NADPH) . This system enables large-scale production for biochemical assays, achieving yields of 12 mg/L under optimized conditions .

Biomedical Research

-

Oxidative Stress Markers: Drosopterin derivatives are explored as biomarkers for oxidative damage due to their redox-active properties .

-

Gene Expression Studies: The purple gene’s regulatory elements are used to engineer optically detectable reporter systems in transgenic flies .

Future Directions and Unanswered Questions

While significant progress has been made, key challenges remain:

-

Structural Dynamics: High-resolution crystallography of drosopterin-enzyme complexes is needed to elucidate catalytic mechanisms.

-

Ecological Adaptation: Field studies must assess how drosopterin variation correlates with habitat light conditions across Drosophila species.

-

Biotechnological Innovation: Engineering microbial systems (e.g., E. coli) for drosopterin production could reduce reliance on Drosophila-derived extracts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume